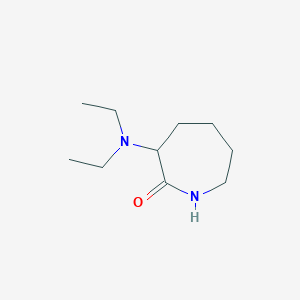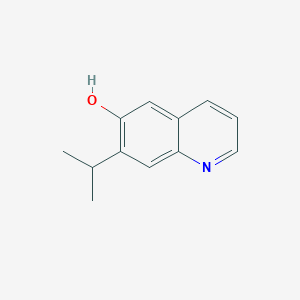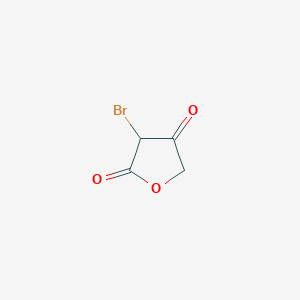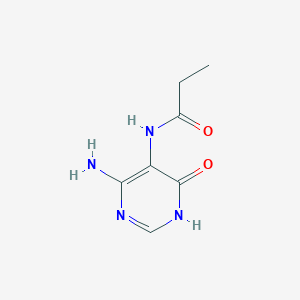
3-(Diethylamino)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)azepan-2-one is a seven-membered heterocyclic compound with a lactam structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of an azepane ring with a diethylamino group attached to the third carbon and a carbonyl group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminocaproic acid with diethylamine in the presence of a dehydrating agent can lead to the formation of the desired lactam . Another method involves the use of 3-chloro-1-phenylpropan-1-ol as a starting material, which undergoes a series of reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethylamino)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
3-(Diethylamino)azepan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a chemokine inhibitor and anti-inflammatory agent.
Materials Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound’s biological activity is explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Acylamino)azepan-2-ones: These compounds share a similar lactam structure and are known for their stability and biological activity.
Benzo-Fused Azepines: These compounds have a fused benzene ring and exhibit unique pharmacological properties.
Uniqueness
3-(Diethylamino)azepan-2-one is unique due to its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
92674-52-7 |
|---|---|
Formule moléculaire |
C10H20N2O |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
3-(diethylamino)azepan-2-one |
InChI |
InChI=1S/C10H20N2O/c1-3-12(4-2)9-7-5-6-8-11-10(9)13/h9H,3-8H2,1-2H3,(H,11,13) |
Clé InChI |
HHCVJOUNOYDDJX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1CCCCNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)



![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)

